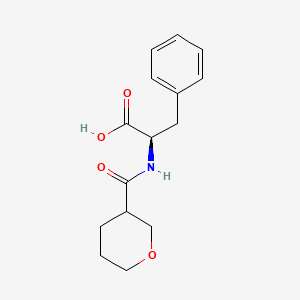
1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone, also known as DMFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFM belongs to the class of benzodiazepines and has been studied extensively for its pharmacological properties.
Mechanism of Action
1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron, which results in the sedative and anxiolytic effects of 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone.
Biochemical and Physiological Effects:
1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone has been shown to have a range of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, anticonvulsant activity, and amnesic effects. 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone has also been shown to have a low potential for abuse and dependence compared to other benzodiazepines.
Advantages and Limitations for Lab Experiments
The advantages of using 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone in lab experiments include its high potency, selectivity, and low toxicity. 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, the limitations of using 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone in lab experiments include its low solubility in water and its short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for the research on 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone, including the development of new benzodiazepines based on the structure of 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone, the investigation of the potential therapeutic uses of 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone in anxiety disorders and insomnia, and the exploration of the molecular mechanisms underlying the pharmacological effects of 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone. Additionally, the use of 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone as a tool for studying the GABA-A receptor and its role in inhibitory neurotransmission may lead to new insights into the pathophysiology of neurological disorders.
Synthesis Methods
The synthesis of 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone involves a multi-step process that includes the reaction of 2-fluoro-4-methoxybenzaldehyde with 1,4-diazepane in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by the reaction with an acid chloride such as benzoyl chloride to yield the final product. The overall yield of 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone is around 50%.
Scientific Research Applications
1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. In pharmacology, 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone has been studied for its binding affinity to the GABA-A receptor, which is a target for many benzodiazepines. In medicinal chemistry, 1,4-Diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone has been used as a lead compound for the development of new benzodiazepines with improved pharmacological properties.
properties
IUPAC Name |
1,4-diazepan-1-yl-(2-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-18-10-3-4-11(12(14)9-10)13(17)16-7-2-5-15-6-8-16/h3-4,9,15H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQSXHDVQHRRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCNCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)
![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)
![(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6629564.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)


![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)
![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
![(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B6629613.png)
![(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)
![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)